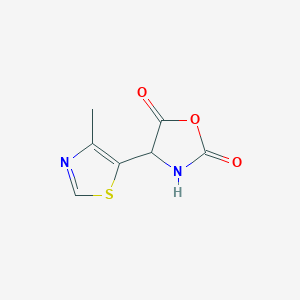
4-Bromo-2-cyano-3-fluorophenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2BrFN2S and a molecular weight of 257.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-bromo-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 4-bromo-2-cyano-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to complete the reaction.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-cyano-3-fluorophenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyano-3-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its reactive isothiocyanate group.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Bromo-2-cyano-3-fluorophenylamine: Lacks the isothiocyanate group, making it less reactive.
4-Bromo-2-cyano-3-fluorophenylthiourea: A derivative formed from the reaction of 4-Bromo-2-cyano-3-fluorophenylisothiocyanate with amines.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and make it a versatile tool in chemical synthesis and biological research .
Eigenschaften
Molekularformel |
C8H2BrFN2S |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2BrFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
InChI-Schlüssel |
YXHGPFADFRGLBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=C=S)C#N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)





![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)

